(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate
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Description
“(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate” is a compound that is related to the class of rhodanine-3-acetic acid derivatives . These compounds are known for their versatile effects and many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .
Synthesis Analysis
The synthesis of these types of compounds, such as “this compound”, is typically achieved through the Knoevenagel condensation reaction . The yields from this reaction are generally good, ranging from 54% to 71% .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a five-membered heterocyclic substituent . For some derivatives, the electron cloud extends over the entire ring, while for others, it is only on the nitrogen atom and neighboring carbon atoms .Chemical Reactions Analysis
These compounds show high thermal stability, demonstrated above 240 °C . They are characterized by one absorption and emission peak .Physical and Chemical Properties Analysis
The physical form of these compounds is solid . They have a molecular weight of 341.41 .Scientific Research Applications
Synthesis Methodologies
The synthesis of derivatives related to the query compound involves reactions with substituted benzaldehydes leading to 5-arylmethylidene derivatives. These derivatives can further undergo reactions to yield complex heterocycles, such as pyrrolo[2,1-b]thiazoles, which have been confirmed by X-ray crystallography indicating specific configurations at the arylmethylidene moiety (Tverdokhlebov et al., 2005). Additionally, thiazolidine and benzoxazinone derivatives have been synthesized using microwave-assisted synthesis, showcasing the versatility of thiazolidine cores in generating bioactive molecules (Zidar et al., 2009).
Biological Activities
Thiazolidine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, certain 4-thiazolidinones containing the benzothiazole moiety have shown significant anticancer activity against various cancer cell lines, highlighting their potential as lead compounds for cancer therapy (Havrylyuk et al., 2010). Moreover, compounds synthesized from benzothiazole and thiazolidinone frameworks have demonstrated potent inhibition against aldose reductase, an enzyme target implicated in diabetic complications, suggesting their utility in managing long-term diabetic complications (Saeed et al., 2014).
Medicinal Chemistry Applications
The structural diversity and biological relevance of thiazolidinone derivatives make them promising scaffolds in medicinal chemistry for the design of new therapeutic agents. For example, benzothiazolyl-substituted iminothiazolidinones and benzamido-oxothiazolidines have been evaluated as aldose reductase inhibitors, with some compounds showing potent activity, thus representing useful lead structures for addressing diabetic complications (Saeed et al., 2014). Additionally, new derivatives have been synthesized with potential as antimicrobial agents, underlining the versatility of thiazolidinone cores in generating molecules with varied biological activities (Incerti et al., 2017).
Properties
IUPAC Name |
ethyl 4-[[2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-2-27-20(26)15-8-10-16(11-9-15)22-18(24)13-23-19(25)17(29-21(23)28)12-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,22,24)/b17-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZLYEMYBFHYLO-SFQUDFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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